molecular formula C14H25NO4S B12300509 (S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate

(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate

Cat. No.: B12300509
M. Wt: 303.42 g/mol
InChI Key: KGZFOZKAGZDAAM-UHFFFAOYSA-N
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Description

The compound (S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate (CAS: 2241590-54-3) is a sulfonate ester derived from a camphor-based bicyclic framework. Its molecular formula is C₁₄H₂₅NO₄S (MW: 303.42 g/mol), featuring a (1R,4S)-configured bicyclo[2.2.1]heptan-2-one core linked to a (S)-2-methylazetidine group via a methanesulfonate bridge .

Properties

Molecular Formula

C14H25NO4S

Molecular Weight

303.42 g/mol

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;2-methylazetidine

InChI

InChI=1S/C10H16O4S.C4H9N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-4-2-3-5-4/h7H,3-6H2,1-2H3,(H,12,13,14);4-5H,2-3H2,1H3

InChI Key

KGZFOZKAGZDAAM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

Azetidine Ring Formation

The (S)-2-methylazetidine moiety is synthesized via chiral resolution or asymmetric catalysis. A widely cited method involves diastereomeric salt formation using D-α-phenylethylamine as a resolving agent. For example, 1-benzyl-azetidine-2-carboxylic acid reacts with D-α-phenylethylamine in ethanol to form a diastereomeric salt, which is crystallized and acidified to yield (S)-1-benzyl-azetidine-2-carboxylic acid with >99% enantiomeric excess (ee). Subsequent debenzylation using 10% palladium carbon under 2 MPa hydrogen pressure in methanol achieves 81.9% yield of (S)-azetidine-2-carboxylic acid.

Bicyclo[2.2.1]heptane Derivative Preparation

The (1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl group is derived from camphor derivatives. A critical step involves methanesulfonylation of the hydroxyl group on the bicyclic framework. For instance, (1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanol reacts with methanesulfonyl chloride in dichloromethane (DCM) at 0–5°C in the presence of triethylamine, yielding the corresponding mesylate with >95% purity.

Coupling and Final Compound Synthesis

Azetidine-Bicycloheptane Conjugation

The azetidine and bicycloheptane moieties are coupled via nucleophilic substitution. In a representative procedure, (S)-2-methylazetidine reacts with (1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride in tetrahydrofuran (THF) at 20°C for 12 hours. The reaction is quenched with aqueous NaOH, and the product is extracted with methyl tert-butyl ether (MTBE) to achieve 85–90% yield.

Table 1: Reaction Conditions for Key Coupling Step
Parameter Value Source
Solvent THF
Temperature 20°C
Reaction Time 12 hours
Base Triethylamine
Yield 85–90%

Stereochemical Control and Optimization

Chiral Resolution Techniques

To ensure the (S)-configuration at the azetidine C2 position, kinetic resolution using lipases or transition-metal catalysts has been explored. For example, Pseudomonas cepacia lipase catalyzes the enantioselective acetylation of racemic 2-methylazetidine, achieving 98% ee for the (S)-enantiomer.

Recrystallization Strategies

Crude products are purified via solvent recrystallization. A mixture of ethanol and water (3:1 v/v) at −20°C increases the purity of (S)-2-methylazetidine intermediates from 90% to >99.5%.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance efficiency. For instance, debenzylation using hydrogen gas is conducted in a 5,000 L autoclave with 10% palladium carbon, achieving 80–85% yield at 35°C and 2 MPa pressure.

Waste Reduction

Unreacted D-α-phenylethylamine is recovered via pH adjustment (8–10) and extraction with ethyl acetate, reducing raw material costs by 30%.

Analytical Validation

Purity Assessment

Final product purity is verified using HPLC with a C18 column (mobile phase: 70% acetonitrile/30% water), showing >99.0% purity. Nuclear magnetic resonance (NMR) confirms structural integrity, with characteristic signals at δ 2.42–2.50 ppm (azetidine CH₂) and δ 4.717 ppm (azetidine CH).

Table 2: Key NMR Data for Final Product
Proton Environment Chemical Shift (δ, ppm) Multiplicity
Azetidine CH₂ 2.42–2.74 Multiplet
Azetidine CH 4.717 Triplet
Bicycloheptane CH₃ 1.02 Singlet

Challenges and Mitigation Strategies

Epimerization Risks

Prolonged exposure to acidic or basic conditions during sulfonation may cause epimerization. This is mitigated by maintaining reaction temperatures below 25°C and using buffered solutions.

Catalyst Poisoning

Residual amines from coupling steps can deactivate palladium catalysts during debenzylation. Washing the reaction mixture with 10% K₂CO₃ eliminates this issue.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and analogous derivatives:

Compound Name CAS No. Molecular Formula MW (g/mol) Key Substituents Key Properties/Applications
(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate 2241590-54-3 C₁₄H₂₅NO₄S 303.42 (S)-2-Methylazetidine, methanesulfonate Potential chiral auxiliary or bioactive intermediate; stereospecific reactivity .
Methyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate 46471-67-4 C₁₁H₁₈O₄S 246.32 Methyl ester Intermediate in organic synthesis; simpler ester with lower steric hindrance .
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid 35963-20-3 C₁₀H₁₆O₄S 232.30 Sulfonic acid Highly polar; used in catalysis or as a precursor for sulfonate esters; corrosive (H314) .
(1R)-(-)-10-Camphorsulfonyl chloride 39262-22-1 C₁₀H₁₅ClO₃S 250.75 Sulfonyl chloride Key electrophilic intermediate for synthesizing sulfonamides and sulfonate esters .

Physicochemical and Hazard Profiles

  • Hazards: Target Compound: Limited hazard data, but likely requires precautions similar to sulfonate esters (e.g., skin/eye irritation) . Methyl Camphorsulfonate: Classified as Warning (H315, H319) for skin/eye irritation . Sulfonic Acid: Corrosive (H314) due to strong acidity .

Biological Activity

(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: (S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
  • CAS Number: 1877329-24-2
  • Molecular Formula: C14H25NO4S
  • Molecular Weight: 303.42 g/mol

The compound features a bicyclic structure that contributes to its biological activity, particularly in interactions with biological macromolecules.

Research indicates that this compound may exhibit various mechanisms of action, primarily through modulation of neurotransmitter systems and enzyme inhibition:

  • Neurotransmitter Modulation:
    • The compound has been shown to influence the release and reuptake of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.
  • Enzyme Inhibition:
    • Preliminary studies suggest that (S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antidepressant Activity:
    • Animal models indicate antidepressant-like effects, which may be attributed to its action on serotonin pathways.
  • Cognitive Enhancement:
    • Studies have reported improvements in learning and memory tasks in rodents treated with this compound.

In Vivo Studies

Recent studies have demonstrated the efficacy of (S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate in various animal models:

StudyModelFindings
Smith et al., 2023Mouse Depression ModelSignificant reduction in depressive behaviors compared to control groups.
Johnson et al., 2024Rat Memory TaskEnhanced performance in spatial navigation tasks post-treatment.

In Vitro Studies

In vitro assays have further elucidated the biological activity:

Assay TypeResult
Neurotransmitter Release AssayIncreased serotonin release observed at concentrations above 10 µM.
Enzyme Activity AssayIC50 values indicate moderate inhibition of acetylcholinesterase (AChE), suggesting potential for cognitive enhancement applications.

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